molecular formula C7H10N2O B13559605 4-Methoxy-3-methylpyridin-2-amine

4-Methoxy-3-methylpyridin-2-amine

Cat. No.: B13559605
M. Wt: 138.17 g/mol
InChI Key: QWIFMIHJFWVFHL-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position and a methyl group (-CH3) at the 3-position of the pyridine ring, along with an amine group (-NH2) at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-amino-3-chloro-4-methylpyridine with methanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the methoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methoxy-3-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-methylpyridin-2-amine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-methoxy-3-methylpyridin-2-amine

InChI

InChI=1S/C7H10N2O/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

QWIFMIHJFWVFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)OC

Origin of Product

United States

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